Product packaging for Fauwolscine, hydrochloride(Cat. No.:CAS No. 65-19-0)

Fauwolscine, hydrochloride

Katalognummer: B1682359
CAS-Nummer: 65-19-0
Molekulargewicht: 390.9 g/mol
InChI-Schlüssel: PIPZGJSEDRMUAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Yohimbine Hydrochloride (CAS 65-19-0) is a monoterpenoid indole alkaloid that functions as a potent and selective alpha-2-adrenergic receptor (α2-AR) antagonist . By blocking presynaptic α2-ARs, it inhibits the negative feedback mechanism that normally suppresses norepinephrine release, leading to a significant increase in norepinephrine levels in the synaptic cleft and enhanced sympathetic nervous system activity . This primary mechanism underpins its extensive use in neuroscience and physiological research, particularly in studies investigating stress responses, anxiety, panic disorders, and the reinstatement of drug-seeking behavior . Its role in facilitating fear extinction also makes it a valuable pharmacological probe for research on post-traumatic stress disorder (PTSD) and exposure therapy . Beyond the central nervous system, Yohimbine Hydrochloride has research applications in studies of erectile dysfunction through its effects on peripheral blood flow, in metabolic studies for its potential lipolytic effects, and in veterinary science for reversing xylazine-induced sedation . The compound also exhibits affinity for other behaviorally relevant receptors, including several serotonin receptor subtypes (5-HT1A, 1B, 1D) and dopamine D2 and D3 receptors, contributing to its complex pharmacological profile . Yohimbine Hydrochloride is rapidly absorbed and eliminated, and it is metabolized primarily by the CYP2D6 enzyme, which can lead to high interindividual variability in response . This product is provided as a high-purity white to light yellow crystalline powder and is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or human consumption use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27ClN2O3 B1682359 Fauwolscine, hydrochloride CAS No. 65-19-0

Eigenschaften

IUPAC Name

methyl 18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPZGJSEDRMUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6211-32-1, 65-19-0
Record name Fauwolscine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Yohimbine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Pharmacological Mechanisms and Receptor Interactions of Yohimbine Hydrochloride

Core Mechanism of α2-Adrenergic Receptor Antagonism

The principal mechanism of action of yohimbine (B192690) hydrochloride is its potent and selective antagonism of α2-adrenergic receptors. mdpi.commdpi.com This action is central to its physiological effects and is mediated through several key processes.

Selective Presynaptic Receptor Blockade

Yohimbine hydrochloride selectively targets and blocks presynaptic α2-adrenergic receptors. acs.orgnih.gov These receptors are a critical component of the negative feedback loop that regulates the release of norepinephrine (B1679862) from sympathetic neurons. mdpi.com In a normal physiological state, the binding of norepinephrine to these presynaptic α2-receptors inhibits further norepinephrine release. By acting as an antagonist, yohimbine hydrochloride competitively binds to these receptors, thereby preventing norepinephrine from exerting its inhibitory effect. guidetopharmacology.org This blockade effectively removes the "brake" on norepinephrine release.

Modulation of Norepinephrine Release and Sympathetic Stimulation

The blockade of presynaptic α2-adrenergic receptors by yohimbine hydrochloride leads to an increased release of norepinephrine into the synaptic cleft. mdpi.comnih.gov This surge in norepinephrine enhances sympathetic nervous system activity, often referred to as a "fight or flight" response. nih.gov The elevated levels of norepinephrine can then act on other adrenergic receptors, both alpha and beta subtypes, throughout the body, leading to a cascade of physiological responses. This increased sympathetic outflow is a cornerstone of yohimbine's effects.

Subtype Selectivity and Binding Affinity

The α2-adrenergic receptor family consists of three main subtypes: α2A, α2B, and α2C. Yohimbine exhibits a degree of selectivity among these subtypes. Research indicates that yohimbine has a higher affinity for the α2C-adrenoceptor subtype compared to the α2A and α2B subtypes. nih.gov Specifically, binding affinities have been reported in the order of α2C > α2A > α2B. nih.gov This differential affinity suggests that the pharmacological effects of yohimbine may be partly mediated by its preferential interaction with the α2C subtype.

Below is an interactive data table detailing the binding affinities of yohimbine hydrochloride for human α2-adrenergic receptor subtypes.

Receptor SubtypepKiKi (nM)
α2A8.851.4
α2B8.157.1
α2C9.060.88

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Data compiled from multiple sources. nih.gov

Interactions with Complementary Neurotransmitter Systems

α1-Adrenergic Receptor Modulation

Yohimbine hydrochloride demonstrates a moderate affinity for α1-adrenergic receptors, where it acts as an antagonist. However, its affinity for α1 receptors is considerably lower than for α2 receptors. At higher concentrations, yohimbine can also exhibit agonist activity at α1-receptors, which may lead to effects such as vasoconstriction. The interaction with α1-adrenergic receptors adds another layer of complexity to the physiological responses elicited by yohimbine.

Serotonergic Receptor Interactions

Yohimbine hydrochloride interacts with a variety of serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptors, displaying a range of affinities and actions. It has a notable affinity for several 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D, where it shows moderate affinity. mdpi.com At the 5-HT1A receptor, yohimbine has been shown to act as a partial agonist. Conversely, it acts as an antagonist at 5-HT1B and 5-HT1D receptors.

Furthermore, yohimbine demonstrates weak affinity for other serotonin receptors such as 5-HT1E, 5-HT2A, 5-HT5A, and 5-HT7. mdpi.com Its interaction with 5-HT2B receptors is also noted, where it acts as an antagonist. mdpi.com The antagonism at 5-HT2 receptors has been observed in studies on coronary arteries. These interactions with the serotonergic system may contribute to some of the compound's effects on mood and behavior.

The following interactive data table summarizes the binding affinities of yohimbine hydrochloride for various human serotonin receptor subtypes.

Receptor SubtypeActionpKiKi (nM)
5-HT1APartial Agonist7.350.1
5-HT1BAntagonist6.8158.5
5-HT1DAntagonist7.625.1
5-HT1F---
5-HT2AAntagonist6.2631
5-HT2BAntagonist7.3347
5-HT5A-Weak Affinity-
5-HT7-Weak Affinity-

Note: Data compiled from multiple sources. A dash (-) indicates that specific quantitative data was not available in the reviewed literature. mdpi.com

Dopaminergic Receptor Engagement (e.g., D2, D3)

While yohimbine hydrochloride is primarily recognized for its potent antagonism of α2-adrenergic receptors, its pharmacological activity extends to other monoaminergic systems, including dopamine (B1211576) receptors. tandfonline.comnih.govtandfonline.com Research indicates that yohimbine binds to both D2 and D3 dopamine receptors, although with a lower affinity compared to its interaction with adrenergic and certain serotonin receptors. tandfonline.comnih.govtandfonline.com The established binding hierarchy demonstrates that its engagement with dopaminergic receptors is less pronounced than with its primary targets. tandfonline.comtandfonline.comresearchgate.net Specifically, yohimbine has been reported to exhibit inhibitory action against the dopamine D2B receptor. tandfonline.com

Interactive Data Table: Yohimbine Receptor Binding Affinity This table illustrates the relative binding affinity of yohimbine across a spectrum of monoaminergic receptors, with the highest affinity listed first.

Receptor TargetRelative Binding Affinity
α2-Adrenergic (α-2 NE)Highest
Serotonin 5HT-1AHigh
Serotonin 5HT-1BModerate
Serotonin 1-DModerate
Dopamine D3 Lower
Dopamine D2 Lowest

Data sourced from multiple studies indicating a consistent order of binding preference. tandfonline.comnih.govtandfonline.comresearchgate.net

Arginine Vasopressin Receptor Antagonism (AVPR1A, AVPR1B, AVPR2)

Recent pharmacological investigations have explored the interaction between derivatives of yohimbine and the arginine vasopressin receptor (AVPR) family. Arginine vasopressin receptors, including subtypes AVPR1A, AVPR1B, and AVPR2, are G-protein coupled receptors involved in various physiological processes. tandfonline.comwikipedia.org A specific ring-distorted yohimbine analog, identified as Y7g, has been shown to be a potent inhibitor of all three of these vasopressin receptor subtypes. tandfonline.com The antagonistic activity of this analog against AVPR2 was significant, with an IC50 (half-maximal inhibitory concentration) of 459 nM. tandfonline.com At a concentration of 20µM, the Y7g analog demonstrated the ability to inhibit approximately 83% of AVPR2 activity in a dose-dependent manner. tandfonline.com

Interactive Data Table: Research Findings on Yohimbine Analog (Y7g) and Vasopressin Receptors

Receptor SubtypeInteraction TypeKey Finding
AVPR1A AntagonismY7g, a yohimbine analog, strongly inhibits the AVPR1A receptor. tandfonline.com
AVPR1B AntagonismY7g demonstrates significant inhibitory action against the AVPR1B receptor. tandfonline.com
AVPR2 AntagonismY7g inhibits the AVPR2 receptor with an IC50 of 459 nM. tandfonline.com

Autonomic Nervous System and Central Nervous System Mediated Actions

The pharmacological effects of yohimbine hydrochloride are the result of integrated actions across both the central nervous system (CNS) and the peripheral nervous system. tandfonline.comnih.govumich.edu This dual activity contributes to its complex physiological profile, influencing everything from neurotransmitter release in the brain to autonomic responses throughout the body. patsnap.comdrugbank.com

Integrated Central and Peripheral Nervous System Effects

Yohimbine hydrochloride's ability to cross the blood-brain barrier allows it to exert direct effects on the central nervous system. patsnap.com Centrally, its primary mechanism involves the blockade of α2-adrenergic receptors, which increases the firing rate of cells in noradrenergic nuclei and boosts sympathetic drive. drugbank.com This CNS stimulation can manifest as enhanced alertness and changes in mood, with some studies noting a shift from a state of calm toward excitement. patsnap.comnih.gov

Peripherally, the effects are multifaceted. The central increase in sympathetic outflow leads to elevated levels of norepinephrine in the synaptic cleft, impacting peripheral tissues. patsnap.commdpi.com However, yohimbine's peripheral autonomic effect has also been described as increasing parasympathetic (cholinergic) activity while decreasing sympathetic (adrenergic) activity, highlighting the complexity of its actions. drugbank.com This combination of central and peripheral effects underscores the compound's wide-ranging influence on bodily systems. tandfonline.com

Central Adrenergic Function and Hypothalamic-Pituitary-Adrenal Axis Stimulation

Yohimbine hydrochloride functions as a prototypical α2-adrenergic receptor antagonist. tandfonline.commdpi.com These receptors are located on presynaptic neurons and function as a negative feedback mechanism, inhibiting the further release of norepinephrine (NE). mdpi.com By blocking these receptors, yohimbine prevents this negative feedback, leading to increased NE turnover and a two-to-threefold rise in plasma norepinephrine levels. nih.govmdpi.comnih.gov

This surge in central noradrenergic activity directly stimulates the hypothalamic-pituitary-adrenal (HPA) axis. tandfonline.comnih.govmdpi.com The administration of yohimbine leads to significant increases in plasma cortisol, which is a key indicator of HPA axis activation. nih.govoup.com This effect is believed to be driven by the stimulatory action of norepinephrine on corticotropin-releasing hormone (CRH) neurons in the hypothalamus. oup.com Studies show that while both yohimbine and naloxone (B1662785) can stimulate the HPA axis, only yohimbine appears to concurrently increase central NE and CRH, contributing to its anxiogenic properties. oup.com

Endothelin-Like Activity and Nitric Oxide Pathways

Beyond its well-documented effects on the adrenergic system, yohimbine hydrochloride also exhibits endothelin-like activities. tandfonline.comnih.govtandfonline.commdpi.com This activity can influence vascular function, tone, and blood pressure regulation. mdpi.com

Therapeutic Potential and Clinical Research Applications of Yohimbine Hydrochloride

Andrological Applications

Erectile Function Modulation

Yohimbine (B192690) hydrochloride has been extensively studied for its role in modulating erectile function. Its primary mechanism is believed to be the blockade of central alpha-2 adrenergic receptors, which increases sympathetic drive and norepinephrine (B1679862) release. drugbank.com This action is thought to facilitate penile erection by increasing blood flow and may also involve other neurotransmitters like dopamine (B1211576) and serotonin (B10506). mdpi.comdrugbank.com

A meta-analysis of seven randomized clinical trials concluded that yohimbine is superior to a placebo in treating erectile dysfunction. auajournals.org The response rates in various studies have shown variability, with one study reporting that 14% of patients experienced full restoration of erections and 20% had a partial response. nih.govauajournals.org Another trial found that 50% of non-smoking men with erectile dysfunction responded successfully to treatment. medicinacomplementar.com.br The effectiveness of yohimbine can be influenced by the etiology of the erectile dysfunction, with some studies suggesting better outcomes in cases of nonorganic or psychogenic erectile dysfunction. auajournals.orgnih.gov

Clinical Trial Outcomes of Yohimbine Hydrochloride for Erectile Dysfunction

StudyDosageDurationKey FindingsCitation
Meta-analysis of 7 trialsVariesVariesYohimbine is superior to placebo (odds ratio 3.85). auajournals.org
Double-blind, partial crossover studyUp to 42.0 mg daily1 month14% full response, 20% partial response. nih.govauajournals.org
Dose-escalation trial in non-smokers5.4 mg to 10.8 mg tid8 weeks50% of men had successful intercourse in >75% of attempts. medicinacomplementar.com.br
Double-blind, placebo-controlled trial30 mg daily8 weeksResponse rate of 71% with yohimbine vs. 45% with placebo. nih.govresearchgate.net

Benign Prostatic Hyperplasia Research

Recent research has explored the potential of yohimbine hydrochloride in the context of benign prostatic hyperplasia (BPH). nih.govnih.gov A study on BPH in rats demonstrated that yohimbine hydrochloride could inhibit the increase in the prostatic index. nih.govnih.govresearchgate.net

The research indicated that yohimbine significantly reduced levels of several key markers associated with BPH, including dihydrotestosterone (B1667394), prostatic acid phosphatase, and prostate-specific antigen. nih.govnih.gov The mechanism appears to involve the downregulation of steroid 5α-reductase type 2, an enzyme crucial in the development of BPH. mdpi.comnih.govresearchgate.net These findings suggest a potential therapeutic avenue for yohimbine in managing BPH, warranting further investigation in human subjects. nih.govnih.gov

Effects of Yohimbine Hydrochloride on BPH in a Rat Model

ParameterEffect of Yohimbine AdministrationCitation
Prostatic IndexInhibited increase by 46.7-69.3% in a dose-dependent manner. nih.govnih.govresearchgate.net
Dihydrotestosterone LevelsSignificantly reduced. nih.govnih.gov
Prostatic Acid Phosphatase LevelsSignificantly reduced. nih.govnih.gov
Prostate-Specific Antigen LevelsSignificantly reduced. nih.govnih.gov
Steroid 5α-ReductaseDownregulated. mdpi.comnih.govnih.gov

Metabolic and Cardiovascular Research

Sympathetic Activity and Catecholamine Level Alterations

Yohimbine hydrochloride is known to stimulate the sympathetic nervous system by antagonizing presynaptic alpha-2 adrenergic receptors, which leads to an increase in blood norepinephrine levels. tandfonline.comnih.gov Studies in healthy male volunteers have shown that yohimbine administration elicits dose-related increases in blood pressure and a two-to-threefold rise in plasma norepinephrine. nih.govahajournals.org This effect is due to an increased rate of norepinephrine release from sympathetic nerves, not a reduction in its clearance from plasma. nih.gov

Furthermore, research has indicated that yohimbine can also cause a dose-dependent increase in plasma epinephrine (B1671497). nih.gov These alterations in catecholamine levels contribute to the observed physiological effects, such as increased heart rate and systolic blood pressure. tandfonline.comtandfonline.com The compound's influence on the sympathetic nervous system has made it a valuable tool in research to understand the role of alpha-2 receptors in regulating sympathetic outflow in humans. nih.gov

Impact of Yohimbine Hydrochloride on Catecholamines

CatecholamineEffect of Yohimbine AdministrationCitation
NorepinephrineTwo-to-threefold increase in plasma levels. nih.govahajournals.org
EpinephrineDose-dependent increase in plasma levels. nih.gov
DopamineIncreased significantly in healthy subjects in one study. nih.gov

Localized Blood Flow Dynamics

Yohimbine hydrochloride has been observed to influence localized blood flow. tandfonline.comnih.gov An earlier study proposed that yohimbine may constrict splanchnic vessels, which could lead to a shunting of blood and subsequent hyperemia in skeletal muscle. tandfonline.comtandfonline.com This redistribution of blood flow may have implications for metabolism and exercise performance. tandfonline.comnih.gov

The increase in localized skeletal muscle blood flow could potentially enhance anaerobic exercise performance by affecting energy metabolism and the production and removal of lactic acid. nih.gov While much of the research on yohimbine's effects on blood flow has been in the context of erectile dysfunction, its ability to modulate vascular tone and redirect blood flow is an area of ongoing investigation with broader potential applications. nih.govnih.gov

Lipolytic and Fat Metabolism Investigations

Yohimbine hydrochloride has been investigated for its potential role in lipolysis and fat metabolism. patsnap.com By blocking alpha-2 adrenergic receptors on fat cells, yohimbine may increase the release of norepinephrine, which in turn can stimulate the breakdown of fats (lipolysis). mdpi.compatsnap.com This has led to its exploration as a potential aid for weight management. patsnap.comostrovit.com

Research suggests that taking yohimbine before exercise can increase the mobilization of fat from adipose tissue into the bloodstream. fitnessscholar.com For this effect to be optimal, it is often recommended to be taken in a fasted state, as the presence of food, particularly carbohydrates, may reduce its effectiveness. fitnessscholar.comoxinnutrition.com Studies have shown that yohimbine administration prior to exercise can boost lipolysis and serum free fatty acid levels both during and after the exercise period. researchgate.net

Lipid-Carbohydrate Homeostasis Research

Yohimbine hydrochloride has been a subject of investigation for its potential role in modulating lipid and carbohydrate metabolism, particularly in the context of metabolic disturbances. Research suggests that its mechanism of action involves antagonizing α2-adrenergic receptors, which are involved in regulating fat breakdown. mdpi.com By blocking these receptors, yohimbine may increase the release of noradrenaline, thereby stimulating lipolysis. mdpi.com

Studies have demonstrated that yohimbine can have a favorable effect on disrupted lipid and carbohydrate profiles. In a study involving genetically obese, leptin-deficient mice, yohimbine administration led to positive changes in elevated levels of triglycerides, cholesterol, and glucose, although it did not influence body weight in this specific model. jpccr.eujpccr.eu The researchers suggested that the beneficial influence on lipid-carbohydrate homeostasis might be achieved through the blockade of α1-adrenergic receptors. jpccr.eu

Another study investigating rats with high-fat diet-induced obesity found that yohimbine treatment could partially alleviate metabolic disturbances. Specifically, at a certain dose, it restored sulfate (B86663) levels and reduced lipid peroxidation, indicating a decrease in oxidative stress. mdpi.com These findings suggest a potential therapeutic benefit for non-selective α-adrenoceptor antagonists like yohimbine in managing disrupted lipid-carbohydrate homeostasis, even without significant changes in body weight. mdpi.comjpccr.eu

Study PopulationKey FindingsReference
Genetically obese, leptin-deficient (ob/ob) miceYohimbine had a favourable effect on elevated levels of triglycerides, cholesterol, and glucose. No significant influence on body weight was observed in this model. jpccr.eujpccr.eu
Rats with high-fat diet (HFD)-induced obesityYohimbine treatment restored sulfate levels, increased rhodanese expression, and reduced lipid peroxidation, indicating a decrease in oxidative stress. mdpi.com
Professional soccer playersAfter 21 days of supplementation combined with resistance training, fat percentage decreased from 9.3% to 7.1%, while no significant changes in body mass or muscle mass were noted. examine.com

Neuropsychiatric Research

Cognitive Function and Alertness Enhancement

Yohimbine hydrochloride's stimulation of the noradrenergic system has led to research into its effects on alertness and cognitive functions. By blocking α2-adrenergic autoreceptors, yohimbine increases the release of norepinephrine, a neurotransmitter critically involved in arousal, vigilance, and attention. nih.govresearchgate.net Studies have reported that administration of yohimbine increases alertness. tandfonline.comnih.gov This effect is a component of the broader sympathomimetic response induced by the compound. mdpi.com

Mood and Anxiety-Related Behavioral Modulation

The influence of Yohimbine hydrochloride on mood and anxiety is a significant area of neuropsychiatric research, primarily due to its anxiogenic (anxiety-producing) properties. The compound's ability to increase noradrenergic activity can induce a state of heightened arousal that may manifest as anxiety and other stress-related symptoms. nih.govresearchgate.net In healthy volunteers, yohimbine administration has been shown to lead to a mildly anxious state. nih.gov Its use as a pharmacological stressor in research is common because it can reliably induce subjective and physiological symptoms of anxiety. nih.govresearchgate.net

In the context of mood disorders, some research suggests a more complex role. For instance, in a trial involving individuals with Post-Traumatic Stress Disorder (PTSD) undergoing exposure therapy, a single dose of yohimbine was associated with a more rapid improvement in depression symptoms over the course of treatment, even though it did not have the same effect on PTSD symptoms directly. tandfonline.comnih.govresearchgate.net However, it is also noted that yohimbine can exacerbate pre-existing psychiatric conditions like agitation and anxiety disorders. mdpi.com

Fear Extinction and Exposure Therapy Augmentation (e.g., Social Anxiety Disorder, Specific Phobias, Post-Traumatic Stress Disorder)

A primary focus of clinical research on yohimbine hydrochloride is its potential to augment exposure-based therapies for anxiety disorders by facilitating fear extinction. nih.govtandfonline.com The underlying hypothesis is that by increasing noradrenergic activity and arousal during exposure to feared stimuli, yohimbine may enhance the learning process that leads to the reduction of fear. tandfonline.comtandfonline.com However, research in this area has yielded mixed results. researchgate.netnih.gov

Post-Traumatic Stress Disorder (PTSD): In a study with male veterans undergoing prolonged exposure therapy for combat-related PTSD, a single administration of yohimbine prior to an imaginal exposure session led to higher arousal during that session and lower trauma-cued heart-rate reactivity one week later. tandfonline.comnih.gov This suggests a potential for yohimbine to enhance between-session habituation. nih.gov The study supported the continued investigation of yohimbine-augmented exposure therapy for PTSD. tandfonline.comnih.govresearchgate.net

Social Anxiety Disorder (SAD): A randomized controlled trial investigated yohimbine as an adjunct to exposure therapy for adults with SAD. researchgate.netnih.gov The results showed that the yohimbine group had a faster improvement and better outcomes on self-reported measures of social anxiety severity compared to the placebo group. nih.gov The beneficial effect was most evident in patients who reported low levels of fear at the end of an exposure exercise, suggesting the augmentation may be most effective when coupled with successful exposure experiences. researchgate.netnih.gov

Specific Phobias: Research on specific phobias has produced conflicting findings. One study on individuals with claustrophobia found that those who received yohimbine prior to exposure sessions showed significantly greater improvement in peak fear at a one-week follow-up compared to the placebo group. nih.govresearchgate.net Conversely, a study involving participants with a fear of flying who underwent virtual reality exposure therapy found no evidence that yohimbine enhanced treatment outcomes, despite successfully increasing noradrenaline activity. nih.govkarger.com Similarly, other studies failed to find a significant benefit for yohimbine in treating fear of flying and acrophobia. researchgate.netresearchgate.net Another trial comparing yohimbine, propranolol, and placebo in conjunction with virtual reality exposure for specific phobias also found no significant differences between the groups. nih.gov

DisorderStudy DesignKey FindingsReference
Post-Traumatic Stress Disorder (PTSD)Randomized, double-blind, placebo-controlled trial in 26 male veterans.Yohimbine led to higher arousal during exposure and lower trauma-cued heart-rate reactivity one week later. More rapid improvement in depression, but not PTSD symptoms. tandfonline.comnih.govresearchgate.net
Social Anxiety Disorder (SAD)Randomized controlled trial in 40 adults.Yohimbine augmentation resulted in faster improvement and better outcomes on self-report measures of SAD severity. researchgate.netnih.gov
Claustrophobia (Specific Phobia)Randomized, placebo-controlled trial in 24 participants.The yohimbine group showed significantly greater improvement in peak fear at one-week follow-up. nih.govresearchgate.net
Fear of Flying (Specific Phobia)Randomized, placebo-controlled trial in 67 participants using virtual reality exposure therapy.Both groups improved significantly, but no evidence that yohimbine enhanced the outcome. nih.govkarger.com
Specific PhobiaRandomized controlled trial in 56 participants comparing Yohimbine, Propranolol, and Placebo with VRET.No significant differences were found between the groups; all conditions showed improvement over time. nih.gov

Emotional Memory Consolidation

Yohimbine hydrochloride's effect on noradrenergic activity is directly linked to its influence on the consolidation of emotional memories. The noradrenergic system plays a crucial role in strengthening the storage of emotionally arousing experiences. nih.govuva.nl Research indicates that yohimbine can potentiate the consolidation of conditioned fear. nih.govoup.com

In human studies, yohimbine has been shown to strengthen the consolidation of fear-conditioned responses. nih.gov One study found that administering yohimbine between fear acquisition and extinction phases resulted in enhanced fear recall the following day, as indicated by both cardiac responses (fear-conditioned bradycardia) and electrophysiological brain measures. oup.comresearchgate.net This suggests that yohimbine potentiates the signatures of fear memory consolidation. oup.comresearchgate.net This mechanism is considered key in the potential etiology of fear-related disorders, where a hyperconsolidation of aversive associations may occur. nih.gov The administration of adrenergic drugs like yohimbine post-learning has been shown to enhance memory consolidation for emotionally arousing information. uva.nl

Anticancer Research

Yohimbine hydrochloride, primarily known for its α2-adrenergic receptor antagonism, has been the subject of growing interest in oncology research. mdpi.com Elevated levels of catecholamines like noradrenaline and adrenaline are associated with increased cancer risk, suggesting that interference with adrenergic receptors could be a viable anticancer strategy. mdpi.com The compound's ability to interact with various cellular pathways implicated in cancer progression, particularly those involving G protein-coupled receptors, has positioned it as a promising candidate for further investigation. mdpi.comtandfonline.com

Yohimbine and its derivatives have demonstrated cytotoxic effects across a range of human cancer cell lines. Studies have reported that a yohimbine-type alkaloid containing a β-carbolinium group exhibited moderate cytotoxicity against MCF-7 breast cancer cells, SWS80 colon cancer cells, and A549 lung cancer cells. tandfonline.comnih.gov Similarly, novel synthetic yohimbine analogs have shown cytotoxicity against the human pancreatic cancer cell line PATU-8988 and the human gastric cancer cell line SGC-7901. tandfonline.comnih.govacs.org

In the context of drug-resistant cancers, yohimbine has shown significant potential. Research on drug-resistant oral cancer KB-ChR-8–5 cells revealed a dose-dependent increase in cytotoxicity upon treatment with yohimbine. researchgate.netnih.gov This suggests that yohimbine could be explored as a repurposing agent for challenging cancer types. researchgate.netnih.gov

Table 1: Cytotoxicity of Yohimbine and its Analogs in Human Cancer Cell Lines

Compound/Analog Cancer Cell Line Cell Type IC50 Value (µM) Reference
Yohimbine-type alkaloid MCF-7 Breast Cancer 25.5 tandfonline.com, nih.gov
Yohimbine-type alkaloid SWS80 Colon Cancer 22.6 tandfonline.com, nih.gov
Yohimbine-type alkaloid A549 Lung Cancer 26.0 tandfonline.com, nih.gov
Yohimbine KB-ChR-8–5 Drug-Resistant Oral Cancer 44 researchgate.net, nih.gov
Compound 7c (Yohimbine derivative) HCT116 Colorectal Carcinoma 10-32 researchgate.net

A key mechanism underlying the anticancer effects of yohimbine is the induction of apoptosis, or programmed cell death. Research has demonstrated the proapoptotic activity of yohimbine in pancreatic cancer cell lines PC-2 and PC-3. tandfonline.comnih.govnih.gov The α2-adrenoceptor antagonist was shown to inhibit the proliferation of these cells by inducing apoptosis, an effect confirmed by TUNEL assays which identify apoptotic cells. acs.orgnih.gov

Further investigations into the mechanisms of action suggest that yohimbine's cytotoxic effects are linked to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation or depolarization of the mitochondrial membrane potential (MMP). researchgate.netnih.gov Treatment of drug-resistant oral cancer cells with yohimbine led to significant changes in cell morphology characteristic of apoptosis, including cell shrinkage, detachment, and membrane blebbing. researchgate.netnih.gov

G protein-coupled receptors (GPCRs) are a large family of proteins that play a crucial role in cancer-related events such as cell proliferation and metastasis, making them significant targets for cancer therapies. mdpi.comtandfonline.com Yohimbine exerts anticancer effects by inhibiting GPCRs expressed in cancer cells. nih.gov It has been shown to inhibit native GPCR targets including the α-2B adrenergic receptor, dopamine D2B receptor, and hydroxytryptamine receptor. mdpi.comtandfonline.comnih.govresearchgate.net

The development of yohimbine derivatives has expanded the range of targeted GPCRs. tandfonline.com Ring-distorted yohimbine analogs have been synthesized and screened for their activity against cancer-relevant GPCRs. researchgate.net

Analog Y1f exhibits antagonistic activity against several chemokine receptors, including CCR3, CCR8, CX3CR1, and CXCR4, which are expressed in different cancers. tandfonline.comnih.gov

Analog Y7g shows inhibitory activity against the oxytocin (B344502) receptor (OXTR) and arginine vasopressin receptors (AVPRs), which are thought to be involved in the progression of prostate and small-cell lung cancers. tandfonline.comresearchgate.net

Analog Y6p demonstrates modest potencies for the neuropeptide S receptor 1, prolactin-releasing hormone receptor, and follicle-stimulating hormone receptor. tandfonline.comnih.gov

This ability to antagonize multiple GPCRs involved in cancer development underscores the potential of yohimbine and its analogs as broad-spectrum anticancer agents. mdpi.com

The tumor microenvironment, characterized by conditions such as hypoxia (low oxygen), plays a critical role in cancer progression. Hypoxia-inducible factors (HIFs) are proteins that are stabilized under hypoxic conditions and regulate genes involved in tumor survival and metastasis.

Research has suggested that certain yohimbine analogs possess anti-inflammatory and hypoxia-inducible factor-dependent anticancer properties. tandfonline.comnih.govresearchgate.net The biological activity of the analog Y7g, for instance, may be linked to its ability to antagonize GPCRs like AVPR2, which are known to be upregulated in hypoxic cellular environments. researchgate.net This suggests a correlation between the compound's GPCR antagonism and its HIF-dependent anti-cancer activity. researchgate.net Another yohimbine derivative, compound 7c, was identified as having anticancer activity specifically by targeting hypoxia-induced factors in a colorectal carcinoma cell line. researchgate.net

Other Investigational Therapeutic Areas

Beyond its direct applications in cancer research, yohimbine hydrochloride demonstrates significant anti-inflammatory properties that are a subject of ongoing investigation. The primary mechanism for this effect involves the suppression of the NF-κB pathway, a crucial signaling pathway that controls the expression of many pro-inflammatory genes. tandfonline.comnih.govnih.gov By inhibiting NF-κB, yohimbine can reduce the production of inflammatory mediators. nih.gov

Clinical and preclinical studies have highlighted several anti-inflammatory actions of yohimbine:

Inhibition of Pro-inflammatory Cytokines: Yohimbine has been shown to inhibit the production of key pro-inflammatory cytokines. It can reduce the upregulation of Interleukin-6 (IL-6) induced by Interleukin-1β (IL-1β) or noradrenaline. tandfonline.comtandfonline.comnih.gov In models of arthritis, yohimbine treatment significantly decreased the expression of COX-2, TNF-α, and NF-ĸB. tandfonline.comnih.govresearchgate.net It has also been reported to inhibit the overproduction of TNF-α, IL-1β, and IL-6 in models of pulmonary inflammation. nih.gov

Modulation of Antioxidant States: The compound has been noted to modulate antioxidant levels, contributing to its anti-inflammatory profile. In arthritic rats, yohimbine treatment led to an increase in the levels of the antioxidants glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). researchgate.net

Upregulation of Anti-inflammatory Cytokines: Yohimbine can also promote anti-inflammatory responses. It enhances the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which in turn promotes the expression of the anti-inflammatory cytokine IL-10. nih.govnih.gov

Tissue-Specific Anti-inflammatory Effects: Studies have demonstrated that yohimbine hydrochloride can reduce the expression of crucial inflammatory and fibrotic markers in liver cells, suggesting a protective effect against liver damage. mdpi.comnih.govresearchgate.net

Myocardial Dysfunction Research

Yohimbine hydrochloride has been a subject of investigation in preclinical studies for its potential role in mitigating myocardial dysfunction, particularly in the context of sepsis and inflammation. tandfonline.com Research primarily utilizes animal models where myocardial injury is induced, often by administering lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response. tandfonline.commdpi.com

Studies have explored the cardioprotective effects of yohimbine, demonstrating its ability to improve cardiac function in mice challenged with LPS. mdpi.com In these models, yohimbine pretreatment was observed to attenuate the LPS-induced decrease in left ventricular ejection fraction and fractional shortening. mdpi.comtandfonline.com The mechanism appears to be linked to its anti-inflammatory and anti-apoptotic properties. mdpi.com Research has shown that yohimbine can suppress the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in cardiac tissue. mdpi.comnih.gov

Furthermore, investigations suggest that yohimbine may exert its protective effects by inhibiting myocardial apoptosis. tandfonline.comnih.gov This is potentially achieved through the inhibition of I-κBα phosphorylation, a key step in the NF-κB signaling pathway that governs inflammation and cell death. mdpi.comtandfonline.com The blockade of α2A-adrenergic receptors by yohimbine is considered a novel therapeutic strategy for myocardial dysfunction in sepsis, as it may reduce septic cardiomyopathy. tandfonline.comnih.gov In rat models of LPS-induced myocarditis, yohimbine treatment significantly reduced cardiac-specific markers, inflammatory cell counts, and pro-inflammatory marker expression. researchgate.net It also mitigated apoptosis in myocardial cells and ameliorated histopathological abnormalities. researchgate.net

Table 1: Summary of Research Findings on Yohimbine Hydrochloride in Myocardial Dysfunction Models

Study Model Key Findings Measured Markers
LPS-challenged mice Attenuated decline in LVEF and FS; prevented increase in LVEDP. mdpi.com LVEF, FS, LVEDP
LPS-challenged mice Inhibited myocardial apoptosis and I-κBα phosphorylation. tandfonline.com TNF-α, IL-1β, I-κBα
LPS-induced myocarditis in rats Reduced cardiac-specific markers and inflammatory cell counts. researchgate.net CK-MB, LDH, ALT, Cardiac troponin-I

LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LVEDP: Left Ventricular End-Diastolic Pressure; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1β; I-κBα: Inhibitor of kappa B alpha; CK-MB: Creatine kinase-MB; LDH: Lactate dehydrogenase; ALT: Alanine transaminase; α2A-AR: Alpha-2A Adrenergic Receptor; iNOS: Inducible Nitric Oxide Synthase.

Polycystic Ovary Syndrome (PCOS) Models

Yohimbine hydrochloride has been utilized in animal research models to investigate the pathophysiology and potential therapeutic interventions for Polycystic Ovary Syndrome (PCOS). tandfonline.com This line of research is often based on the hypothesis that increased sympathetic nervous system activity contributes to the manifestations of PCOS. nih.govtubitak.gov.tr Animal models, such as testosterone-induced PCOS in rabbits and rats, are commonly employed. tandfonline.comresearchgate.net

In a study using a rabbit model, the administration of yohimbine was assessed for its effects on key parameters associated with PCOS. researchgate.netnih.gov The findings indicated that yohimbine treatment led to a reduction in body weight, Luteinizing Hormone (LH), and insulin (B600854) levels when compared to the untreated PCOS control group. nih.govresearchgate.net These results suggest a potential role for yohimbine in modulating the hormonal and metabolic dysregulation characteristic of the syndrome. researchgate.net

Similarly, in rat models of PCOS, yohimbine therapy has been shown to decrease elevated LH concentrations. tandfonline.comtandfonline.com This hormonal modulation was accompanied by a normalization of ovulatory cycles, which was attributed to an increase in estrogen concentration. tandfonline.comtandfonline.comnih.gov These studies collectively use yohimbine as a pharmacological tool to explore the impact of sympathetic nervous system inhibition on the complex interplay of hormones and metabolic factors in PCOS. tubitak.gov.tr

Table 2: Research Applications of Yohimbine Hydrochloride in PCOS Animal Models

Animal Model Method of PCOS Induction Key Findings with Yohimbine Treatment
Rabbit (Oryctolagus cuniculus) Testosterone injection researchgate.netnih.gov Reduced body weight, Luteinizing Hormone (LH), and insulin levels. nih.govresearchgate.net
Rat Not specified in abstracts Reduced LH concentration and normalization of ovulatory cycles. tandfonline.comtandfonline.com

Table of Mentioned Compounds

Compound Name
Alanine transaminase (ALT)
Atenolol
Berberine (B55584)
Cardiac troponin-I
CD-68
Creatine kinase-MB (CK-MB)
Dexamethasone
Estradiol
I-κBα (Inhibitor of kappa B alpha)
Insulin
Interleukin-1β (IL-1β)
Lactate dehydrogenase (LDH)
Lipopolysaccharide (LPS)
Luteinizing Hormone (LH)
Myeloperoxidase
Naloxone (B1662785)
Neutrophil elastase
Nitric Oxide (NO)
Testosterone
Tumor Necrosis Factor-alpha (TNF-α)
Yohimbine

Mechanisms of Adverse Effects

Sympathomimetic Overactivation

Yohimbine hydrochloride's primary mechanism of action is as a selective antagonist of α2-adrenergic receptors. mdpi.comnih.gov These presynaptic receptors are part of a negative feedback loop that regulates the release of norepinephrine. mdpi.comnih.gov By blocking these receptors, yohimbine inhibits this feedback mechanism, leading to an increased release of norepinephrine and dopamine into the synaptic cleft. mdpi.comoup.comvumc.org This surge in catecholamines results in enhanced sympathetic nervous system (SNS) activity, effectively initiating a "fight or flight" response. mdpi.comnih.gov The sympathomimetic toxidrome associated with yohimbine is characterized by tachycardia, hypertension, hyperthermia, diaphoresis, tremor, seizures, and psychosis. vumc.org This overactivation of the sympathetic nervous system is the foundation for many of the compound's adverse cardiovascular and neurological effects. mdpi.com

Neurotoxicity

Yohimbine readily penetrates the blood-brain barrier, where it can exert significant effects on the central nervous system. drugs.com The increased release of norepinephrine and dopamine can lead to neurotoxic effects, particularly at high concentrations. oup.comvumc.org Overdoses have been associated with severe neurological manifestations, including repeated seizures and loss of consciousness. nih.govtandfonline.com In one reported case, a bodybuilder who ingested 5 grams of yohimbine experienced severe acute neurotoxic effects, including seizures. nih.govtandfonline.com Blood concentrations in cases of overdose leading to neurotoxicity have been reported as high as 5,000 ng/mL, with fatal intoxications showing levels of 5,400 and 7,400 ng/mL. oup.com Mechanistic studies suggest that yohimbine may also exhibit anti-dopaminergic properties and reduce acetylcholine (B1216132) in the rat striatum, highlighting its complex interactions within the central nervous system. tandfonline.com

Manifestations of Clinically Reported Adverse Effects

Cardiovascular System Perturbations (e.g., Hypertension, Tachycardia, Arrhythmias)

The sympathomimetic effects of yohimbine hydrochloride frequently lead to significant cardiovascular disturbances. mdpi.com Clinically reported adverse effects include a marked elevation in blood pressure (hypertension) and an increased heart rate (tachycardia). mdpi.compatsnap.comdrugs.com These effects are dose-dependent and stem from the increased levels of circulating catecholamines, which heighten myocardial oxygen demand. mdpi.comexamine.com In susceptible individuals or at high doses, more severe complications can arise, such as cardiac arrhythmias and myocardial infarction. mdpi.com Case reports have linked yohimbine to severe cardiovascular events, including Type II myocardial injury, underscoring the potential for serious cardiac complications. mdpi.com The mechanisms for myocardial injury are multifaceted, involving increased cardiac workload, potential for coronary vasoconstriction, and direct myocardial damage from elevated norepinephrine. mdpi.com

Reported Cardiovascular Adverse Effects of Yohimbine Hydrochloride

Adverse Effect Description
Hypertension Elevation in blood pressure is a common, dose-dependent effect. mdpi.comdrugs.com
Tachycardia Increased heart rate and palpitations are frequently reported. mdpi.compatsnap.com
Arrhythmias Irregular heart rhythms can occur, particularly at higher doses. mdpi.com
Myocardial Infarction Heart attacks have been reported in severe cases of toxicity. mdpi.com

| Myocardial Injury | Can be caused by increased oxygen demand and coronary vasoconstriction. mdpi.com |

Neurological and Psychiatric Symptoms (e.g., Anxiety, Insomnia, Tremors, Seizures, Psychosis)

Yohimbine hydrochloride's action on the central nervous system can precipitate a range of neurological and psychiatric symptoms. drugs.com Anxiety, nervousness, and irritability are among the most frequently reported side effects. mdpi.compatsnap.comdrugs.com The stimulant properties of the compound can also lead to insomnia, particularly when consumed later in the day. mdpi.compatsnap.com

At the neurological level, symptoms such as tremors, excitation, and increased motor activity are common. drugs.com In cases of acute toxicity, more severe effects like repeated seizures have been documented. mdpi.comnih.gov The psychoactive properties of yohimbine can also induce or exacerbate psychiatric conditions. It has been reported to cause psychosis and heighten symptoms in individuals with pre-existing conditions like bipolar disorder, schizophrenia, or panic disorders. vumc.orgexamine.comnih.gov

Reported Neurological and Psychiatric Adverse Effects of Yohimbine Hydrochloride

Category Symptom Description
Psychiatric Anxiety/Nervousness Frequent, dose-dependent effects related to CNS stimulation. mdpi.compatsnap.com
Insomnia Difficulty sleeping due to the compound's stimulating effects. mdpi.compatsnap.com
Psychosis Can be induced or exacerbated in susceptible individuals. vumc.orgdrugs.com
Agitation/Irritability Mood changes are a commonly reported psychological effect. patsnap.comdrugs.com
Neurological Tremors Shaking and increased motor activity are noted side effects. drugs.com
Seizures Can occur in cases of overdose and acute neurotoxicity. mdpi.comnih.gov
Dizziness Users may experience dizziness or light-headedness. patsnap.comdrugs.com

Gastrointestinal System Disruptions

Adverse effects involving the gastrointestinal system have also been reported with yohimbine hydrochloride use. The most common of these are nausea and vomiting. mdpi.compatsnap.comdrugs.com Diarrhea has also been noted by some users. patsnap.com While generally considered less severe than the cardiovascular or neurological effects, these symptoms can be bothersome. patsnap.com Additionally, yohimbine may increase gastric acid secretion due to its cholinergic activity, which is a concern for individuals with a history of peptic ulcer disease. drugs.com

An examination of the toxicological profile of Yohimbine hydrochloride reveals a complex interplay of dose, individual physiology, and concurrent substance use. Academic investigations have delineated various systemic and dermatological responses, while also identifying key factors that modulate its potential for toxicity.

Pharmacokinetic and Pharmacodynamic Interactions of Yohimbine Hydrochloride

Drug-Drug Interactions

The capacity of yohimbine (B192690) hydrochloride to modulate the adrenergic and serotonergic systems leads to significant interactions with a wide range of pharmacological agents. nih.gov

Yohimbine hydrochloride's primary action as an alpha-2 adrenergic antagonist results in increased sympathetic outflow and norepinephrine (B1679862) levels. pharmacytimes.comnih.gov This leads to predictable and clinically significant interactions with other drugs that affect adrenergic and serotonergic pathways.

Antidepressants :

Monoamine Oxidase Inhibitors (MAOIs) : Drugs like phenelzine (B1198762) and tranylcypromine (B92988) increase the storage of norepinephrine in neurons. pharmacytimes.comrxlist.com The concurrent use of yohimbine, which promotes the release of norepinephrine, can theoretically lead to a hypertensive crisis due to additive effects. pharmacytimes.com

Tricyclic Antidepressants (TCAs) : TCAs such as amitriptyline (B1667244) and imipramine (B1671792) can have effects on the heart. rxlist.com Combining them with yohimbine may enhance autonomic effects, potentially leading to further increases in blood pressure and heart rate. rxlist.comexamine.com Conversely, yohimbine has been studied to counteract TCA-induced orthostatic hypotension. pharmacytimes.com

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) : Yohimbine can have additive effects with norepinephrine reuptake inhibitors like duloxetine (B1670986) and venlafaxine, potentially causing an excessive increase in blood pressure. pharmacytimes.comresearchgate.net

Antihypertensives :

Alpha-2 Adrenergic Agonists : Yohimbine directly opposes the mechanism of antihypertensives like clonidine, guanabenz, and guanfacine. pharmacytimes.com These drugs lower blood pressure by stimulating alpha-2A receptors to reduce sympathetic outflow; yohimbine blocks these same receptors, thus inhibiting the antihypertensive effect. pharmacytimes.comrxlist.com

Sympathomimetics :

Sympathomimetic drugs, which mimic the effects of epinephrine (B1671497) and norepinephrine, can have their effects potentiated by yohimbine. This includes stimulants like epinephrine and pseudoephedrine. nih.govrxlist.com The combination can lead to serious cardiovascular effects, including increased heart rate and high blood pressure. rxlist.com

Table 1: Interactions with Adrenergic and Serotonergic Modulators
Interacting Drug ClassExample DrugsInteraction MechanismPotential Outcome
MAOIsPhenelzine, TranylcypromineAdditive effects: MAOIs increase norepinephrine stores, yohimbine increases its release. pharmacytimes.comrxlist.comHypertensive crisis. pharmacytimes.com
TCAsAmitriptyline, ImipramineEnhanced autonomic effects. rxlist.comexamine.comIncreased blood pressure and heart rate. rxlist.com
Antihypertensives (Alpha-2 Agonists)Clonidine, GuanfacineAntagonistic effects at alpha-2 adrenergic receptors. pharmacytimes.comReduced efficacy of the antihypertensive drug. rxlist.comwebmd.com
SympathomimeticsEpinephrine, AtomoxetineAdditive sympathomimetic effects. pharmacytimes.comrxlist.comExcessive increase in blood pressure. pharmacytimes.com

Yohimbine hydrochloride exerts complex and dose-dependent effects on blood pressure. At recommended doses, it can cause hypertension and tachycardia by blocking presynaptic alpha-2 adrenergic receptors, which increases norepinephrine release and sympathetic activity. drugs.comnih.govmdpi.com This action can counteract the effects of antihypertensive medications, potentially leading to a loss of blood pressure control. rxlist.comwebmd.com

The interaction between yohimbine hydrochloride and central nervous system (CNS) depressants is complex. As an alpha-2 adrenergic antagonist, yohimbine has been shown to counteract the CNS depressant effects of alpha-2 agonists. researchgate.net However, some evidence suggests that yohimbine may increase the CNS depressant activities of certain substances. drugbank.com For instance, co-administration with baclofen (B1667701) or azelastine (B1213491) may lead to increased CNS depression. drugbank.com One study noted that CNS depressants like amobarbital reduced the typical anxiety-simulating response to yohimbine, while CNS stimulants like imipramine potentiated it. researchgate.net

Yohimbine hydrochloride is metabolized extensively in the liver, primarily by the cytochrome P450 enzyme system. nih.gov The two main enzymes responsible for its breakdown are CYP2D6 and CYP3A4. mdpi.comnih.gov

CYP2D6 : This enzyme is crucial for the 11-hydroxylation of yohimbine, which produces the active metabolite 11-hydroxyyohimbine. mdpi.comnih.gov

CYP3A4 : This enzyme is also involved in the hepatic oxidation of yohimbine. mdpi.comnih.gov

This metabolic dependency creates a high potential for drug interactions. webmd.com Medications that inhibit CYP2D6 or CYP3A4 can decrease the breakdown of yohimbine, leading to higher plasma concentrations and an increased risk of adverse effects. nih.govexamine.comwebmd.com Conversely, drugs that induce these enzymes could potentially increase yohimbine's metabolism, possibly reducing its efficacy. drugbank.com

Furthermore, genetic polymorphisms in the CYP2D6 enzyme can lead to significant interindividual variability in yohimbine clearance. mdpi.comnih.gov Individuals who are "poor metabolizers" due to their genetic makeup may experience higher drug concentrations and a greater risk of toxicity from standard doses. mdpi.comnih.gov

Table 2: Metabolic Pathway Interactions
EnzymeRole in Yohimbine MetabolismInteraction Potential
CYP2D6Primary enzyme for converting yohimbine to its active metabolite, 11-hydroxyyohimbine. mdpi.comnih.govInhibitors (e.g., Bupropion, Fluoxetine) can increase yohimbine levels. Genetic polymorphisms significantly alter metabolism. nih.govdrugbank.com
CYP3A4Contributes to the hepatic oxidation of yohimbine. mdpi.comnih.govInhibitors (e.g., Ketoconazole, Ritonavir) can increase yohimbine levels; inducers (e.g., Carbamazepine) can decrease them. webmd.comdrugbank.com

The combination of yohimbine hydrochloride and caffeine (B1668208), both of which are stimulants, can lead to synergistic effects on the central nervous system and cardiovascular system. droracle.ai This combination may result in an increased sympathetic nervous system activation, potentially causing elevated heart rate, increased blood pressure, and muscle twitching. droracle.aienhancetech.eu

One human cardiology study investigating the effects of caffeine, ephedrine, and yohimbine in obese women during exercise found that the addition of yohimbine increased diastolic blood pressure and heart rate while decreasing the heart's ejection fraction during rest. enhancetech.eu During exercise, yohimbine increased the cardiac load. enhancetech.eu While some animal studies suggest that caffeine and yohimbine may cancel out each other's anxiogenic effects, the potential for over-stimulation and negative cardiovascular outcomes suggests caution with this combination. enhancetech.eumedium.com

Drug-Disease Interactions

The pharmacological properties of yohimbine hydrochloride can exacerbate several pre-existing medical conditions. Its use is generally not recommended or requires caution in patients with certain diseases. drugs.comdrugs.com

Table 3: Drug-Disease Interactions
Disease StateNature of Interaction
Cardiovascular DiseaseYohimbine can cause hypertension and tachycardia. It is generally not recommended for patients with hypertension, angina pectoris, or other heart diseases. drugs.comdrugs.com
Renal DysfunctionThe use of yohimbine is contraindicated in patients with renal impairment. It has mild antidiuretic effects that may aggravate renal diseases. drugs.comdrugs.com
Peptic Ulcer DiseaseYohimbine may increase gastric acid secretion due to its cholinergic activity, potentially worsening peptic ulcers. drugs.comdrugs.com
Psychiatric ConditionsYohimbine can cause anxiety and excitation and may exacerbate or precipitate psychotic symptoms. It should be used with caution in patients with anxiety, depression, or a history of psychiatric disorders. drugs.comdrugs.com
Liver DiseaseAs yohimbine is thought to be metabolized in the liver, its use should be cautious in patients with significantly impaired hepatic function. drugs.com

Cardiovascular Disease Considerations

Yohimbine hydrochloride exerts significant effects on the cardiovascular system primarily through its role as a potent stimulant of the sympathetic nervous system. mdpi.com By acting as an antagonist of α2-adrenoceptors, it increases the release of catecholamines like norepinephrine and epinephrine. mdpi.comnih.govpatsnap.com This sympathomimetic action can lead to increased heart rate (tachycardia), elevated blood pressure, and greater myocardial oxygen demand. mdpi.comexamine.com Consequently, therapy with yohimbine hydrochloride is generally not recommended for patients with pre-existing cardiovascular conditions such as hypertension, angina pectoris, or heart disease. drugs.comdrugs.comdrugs.com

At recommended dosages, yohimbine can cause hypertension and tachycardia; large doses may lead to hypotension and cardiac conduction disturbances. drugs.comdrugs.com There have been links to severe cardiovascular adverse events in case reports, including heart attack, heart failure, and cardiac arrhythmias. examine.comnih.gov Individuals with hypertension may exhibit increased sensitivity to the blood-pressure-raising effects of yohimbine. examine.com Research has shown that oral yohimbine can increase blood pressure and sympathetic nervous outflow in hypertensive patients. drugs.com The potential for yohimbine to induce significant cardiovascular complications, such as Type II myocardial injury, has also been highlighted. mdpi.com

Conversely, some research suggests potential positive cardiovascular effects under specific conditions. One study noted that yohimbine administration improved cardiac function in mice challenged with lipopolysaccharide (LPS), a substance that can induce a septic state. mdpi.com The pretreatment with yohimbine mitigated the LPS-induced decline in left ventricular ejection fraction and fractional shortening. mdpi.com

Table 1: Summary of Cardiovascular Effects of Yohimbine Hydrochloride

EffectMechanismClinical Consideration
Increased Heart Rate (Tachycardia)α2-adrenoceptor antagonism, leading to increased norepinephrine release. mdpi.compatsnap.comNot recommended for patients with heart disease or angina. drugs.comdrugs.com
Increased Blood Pressure (Hypertension)Increased sympathetic nervous outflow. drugs.comCaution in hypertensive patients due to heightened sensitivity. examine.com
Increased Myocardial Oxygen DemandPotent stimulant of the sympathetic nervous system. mdpi.comPotential exacerbation of underlying cardiovascular conditions. mdpi.com
Potential for ArrhythmiasLinked to severe cardiovascular adverse events in case reports. examine.comnih.govAvoidance is advised in patients with heart disease. examine.comdrugs.com
Hypotension and Conduction DisturbancesCan occur at large doses. drugs.comdrugs.comHighlights the dose-dependent nature of cardiovascular effects.

Peptic Ulcer Disease Implications

Yohimbine hydrochloride may have significant implications for individuals with a history of peptic ulcer disease. drugs.comdrugs.com The compound's cholinergic activity can lead to an increase in gastric acid secretion and gastrointestinal motility. drugs.comdrugs.comdrugs.com This physiological response can potentially aggravate existing ulcers or predispose susceptible individuals to their development. Therefore, therapy with yohimbine is generally not recommended for patients with a history of peptic ulcer disease. drugs.comdrugs.comdrugs.com

Renal and Hepatic Dysfunction Considerations

The use of yohimbine hydrochloride is contraindicated in patients with renal impairment. drugs.comdrugs.com Yohimbine exhibits mild antidiuretic effects, which are thought to occur via stimulation of hypothalamic centers and the release of posterior pituitary hormone. drugs.comdrugs.com Agents that suppress or reduce diuresis may worsen renal diseases. drugs.comdrugs.com Animal studies have also linked high doses of yohimbe extracts to kidney damage, including tubular necrosis and distortion of renal architecture. consensus.app

Regarding hepatic function, data on the use of yohimbine in patients with liver disease are limited. drugs.comdrugs.com Yohimbine is believed to be metabolized in the liver. drugs.comdrugs.com Pharmacokinetic studies indicate that the majority of the drug is eliminated by hepatic clearance, with total plasma clearance exceeding hepatic plasma flow, suggesting it is a high-extraction drug with significant extra-hepatic metabolism as well. nih.gov Due to its hepatic metabolism, therapy with yohimbine should be administered cautiously in individuals with significantly impaired liver function. drugs.comdrugs.com However, some research in liver models has shown that yohimbine hydrochloride may have protective effects, reducing markers of inflammation and fibrosis. nih.gov Despite this, clinical hepatotoxicity has not been definitively linked to yohimbine. nih.gov

Table 2: Considerations for Organ Dysfunction

Organ SystemImplicationRationaleRecommendation
Renal Contraindicated in renal impairment. drugs.comdrugs.comYohimbine has mild antidiuretic effects that can aggravate renal disease. drugs.comdrugs.comAvoid use in patients with kidney disease. webmd.com
Hepatic Caution advised in hepatic dysfunction. drugs.comdrugs.comYohimbine is thought to undergo hepatic metabolism. drugs.comdrugs.comCautious administration in patients with impaired liver function. drugs.comdrugs.comwebmd.com

Psychiatric Disorder Exacerbation

Yohimbine hydrochloride readily crosses the blood-brain barrier and can cause adverse nervous system effects, including anxiety and excitation. drugs.comdrugs.com It has been reported to precipitate or exacerbate psychotic symptoms. drugs.comdrugs.com As a pharmacological stressor, yohimbine increases norepinephrine release, which can heighten arousal and lead to a mildly anxious state. nih.gov

Due to these effects, yohimbine can worsen symptoms in individuals with pre-existing psychiatric conditions. mdpi.com It may exacerbate agitation, anxiety, and panic disorders. mdpi.comexamine.com The response to yohimbine can be more pronounced and detrimental in certain psychiatric populations; for instance, it can trigger mania in patients with bipolar disorder and exacerbate symptoms in those with PTSD. nih.gov Therefore, yohimbine therapy should be administered with caution to patients with anxiety, depression, or a history of psychiatric disorders. drugs.comdrugs.com

Synergistic Therapeutic Effects Research

Co-Administration with Nitric Oxide Pathway Enhancers

Research has explored the interaction between yohimbine hydrochloride and the nitric oxide (NO) pathway. Yohimbine has been shown to exhibit endothelin-like activity, which can influence nitric oxide production and vascular function. nih.gov In the context of erectile function, maintaining a balance between the nitric oxide stimulus from non-adrenergic, non-cholinergic nerves and counterbalancing the sympathetic noradrenergic nerves is crucial. nih.gov Some studies have suggested a synergistic effect of yohimbine when co-administered with arginine, which is a precursor to nitric oxide, resulting in increased penile artery inflow. nih.gov This suggests a potential therapeutic benefit in combining yohimbine with compounds that enhance the nitric oxide pathway.

Adjunctive Therapy for Clinical Conditions

Yohimbine hydrochloride has been investigated as an adjunctive therapy for several clinical conditions, most notably erectile dysfunction (ED). nih.gov It may be considered as an add-on therapy or in cases where first-line treatments like PDE5 inhibitors are not effective or are contraindicated. mdpi.com Some over-the-counter supplements for male sexual health combine yohimbine with other ingredients. mdpi.com

The potential for using yohimbine as an adjunct therapy for other conditions is also being explored. nih.govtaylorandfrancis.com For example, its ability to increase norepinephrine levels has led to research on its use in combination with antidepressants for depressive disorders, although this requires careful supervision due to complex interaction risks. canada.ca Furthermore, research into inflammatory conditions has shown that combining yohimbine with berberine (B55584) may amplify therapeutic effects against LPS-induced bacteremia. nih.gov The possibility of using yohimbine as an adjunct therapy for various associated clinical conditions warrants further investigation through well-designed clinical trials. nih.govtaylorandfrancis.com

Research Methodologies, Models, and Future Directions in Yohimbine Hydrochloride Studies

Preclinical Research Modalities

Preclinical research forms the bedrock of our understanding of yohimbine (B192690) hydrochloride, utilizing cellular and animal models to explore its physiological and biochemical effects before human trials are conducted.

In vivo animal models have been instrumental in characterizing the systemic effects of yohimbine hydrochloride. Rodent models are commonly used to investigate its potential in various conditions. For example, studies on rats with diet-induced obesity have been employed to demonstrate yohimbine's effects on weight management and metabolic parameters. mdpi.comnih.gov In these models, yohimbine acts as a non-selective antagonist of α2-adrenoceptors, which increases noradrenaline release and subsequently stimulates β-adrenoceptors, contributing to its anti-obesity effects. mdpi.comnih.gov

Table 1: Selected In Vivo Animal Model Studies on Yohimbine Hydrochloride

Model Condition Studied Key Findings
Diet-Induced Obesity Rats Obesity & Metabolism Demonstrated weight-reducing and anti-obesity effects through α2-adrenoceptor antagonism. mdpi.com
BPH Model Rats Benign Prostatic Hyperplasia Inhibited increase in prostatic index and reduced levels of dihydrotestosterone (B1667394) and prostate-specific antigen. nih.govtandfonline.com
Leptin-Deficient ob/ob Mice Obesity & Metabolism Improved elevated levels of triglycerides, cholesterol, and glucose without affecting body weight. jpccr.eu

In vitro studies using cell cultures provide a controlled environment to dissect the molecular mechanisms of yohimbine hydrochloride. These models are essential for understanding how the compound interacts with specific cell types and signaling pathways. For instance, research on human liver sinusoidal endothelial cells and hepatic stellate cells has shown that yohimbine hydrochloride can reduce the expression of key inflammatory and fibrotic markers, suggesting a protective effect against liver damage. mdpi.com

In the context of cancer research, pancreatic cancer cell lines (PC-2 and PC-3) have been used to demonstrate that yohimbine can inhibit cell proliferation and induce apoptosis. nih.gov Similarly, studies on vascular smooth muscle cells (VSMCs) have revealed that yohimbine inhibits proliferation and migration induced by platelet-derived growth factor (PDGF). mdpi.com Cell-based assays are also used to investigate yohimbine's interactions with drug transporters and metabolic enzymes. Studies using transporter-overexpressing cell lines have characterized yohimbine as a substrate of organic cation transporters (OCT1-3) and a potent inhibitor of the enzyme Cytochrome P450 2D6 (CYP2D6). nih.gov

Table 2: Examples of In Vitro Studies with Yohimbine Hydrochloride

Cell Line/Type Area of Research Key Findings
Human Liver Sinusoidal Endothelial Cells & Hepatic Stellate Cells Liver Fibrosis/Inflammation Reduced expression of crucial inflammatory and fibrotic markers. mdpi.com
PC-2 and PC-3 Pancreatic Cancer Cells Oncology Inhibited cell proliferation and induced apoptosis. nih.gov
Vascular Smooth Muscle Cells (VSMCs) Cardiovascular Disease Inhibited PDGF-induced proliferation and migration. mdpi.com
Transporter-Overexpressing Cell Lines Pharmacokinetics Identified as a good substrate of OCT1, OCT2, and OCT3. nih.gov

The development of robust pharmacological assays is critical for the accurate quantification and characterization of yohimbine hydrochloride. High-Performance Thin Layer Chromatography (HPTLC) has been established as a simple, accurate, and validated method for determining the concentration of yohimbine hydrochloride in pharmaceutical preparations and dietary supplements. phcog.comnih.govphcog.com This method is crucial for quality control and standardization, allowing for the separation and quantification of the active compound from complex mixtures. nih.govpjps.pk

In cell-based research, specific assays are used to measure biological activity. The colorimetric MTT assay is frequently used to assess the effects of yohimbine on cell proliferation by measuring the metabolic activity of cells. nih.gov To specifically investigate programmed cell death, the TUNEL assay is employed, which detects DNA fragmentation characteristic of apoptosis. nih.gov For pharmacokinetic studies, luminogenic substrates are used in assays to assess the inhibition of Cytochrome P450 enzymes, which is vital for predicting potential drug-drug interactions. nih.gov

Clinical Research Design and Evaluation

Clinical research involving yohimbine hydrochloride aims to translate preclinical findings into therapeutic applications for humans, focusing on efficacy and safety within a structured, ethical framework.

The gold standard for evaluating the efficacy of yohimbine hydrochloride in humans is the randomized clinical trial (RCT). A common design is the double-blind, placebo-controlled trial, which minimizes bias by ensuring neither the participants nor the investigators know who is receiving the active treatment versus a placebo. nih.gov For example, an RCT evaluating yohimbine hydrochloride for nonorganic erectile dysfunction involved an 8-week treatment period with efficacy evaluated based on both subjective criteria (e.g., sexual desire, satisfaction, quality of erection) and objective criteria (e.g., penile rigidity measured by polysomnography). nih.gov

Another methodological approach is the crossover assignment model, where participants serve as their own controls by receiving both the active treatment and a placebo at different times. clinicaltrials.gov This design is particularly useful for reducing variability between subjects. An example is a randomized, placebo-controlled study designed to test yohimbine in patients with type 2 diabetes, where insulin (B600854) secretion and plasma glucose are measured in response to an oral glucose tolerance test after receiving the drug or a placebo. clinicaltrials.gov Such well-designed trials are essential for producing reliable evidence on the therapeutic potential of yohimbine. nih.govtandfonline.com

A significant hurdle in both the clinical evaluation and general use of yohimbine is the lack of standardization in commercial products. mdpi.com The purity and concentration of yohimbine can vary considerably between different manufacturers and even between different batches from the same manufacturer. mdpi.com Many commercially available supplements contain yohimbe bark extract rather than pure, standardized yohimbine hydrochloride. mdpi.commdpi.com The alkaloid content in these extracts can fluctuate widely, posing a significant challenge for accurate and reliable dosing. mdpi.com

Analytical studies have highlighted this inconsistency. Using methods like HPTLC, researchers have analyzed various commercial products and found that the amount of yohimbine hydrochloride can range from over 5 mg per tablet to undetectable levels. nih.govphcog.comresearchgate.net In dietary supplements containing powdered yohimbe bark, the amount of the active compound has been found to vary significantly, with some products containing no detectable yohimbine at all. nih.govresearchgate.net This lack of consistency not only complicates the interpretation of clinical trial results but also raises concerns for consumers, emphasizing the need for stringent quality control and standardization of yohimbine formulations. pjps.pk

Table 3: Mentioned Compound Names

Compound Name
Yohimbine hydrochloride
Yohimbine
Dihydrotestosterone
Norepinephrine (B1679862) (Noradrenaline)
L-arginine
Urapidil hydrochloride
Reserpine
Secologanin
Tryptophan
Sildenafil
Tolvaptan
Methanol
Chloroform
Ammonia
Epinephrine (B1671497)
Rauwolscine
Sibutramine
Propidium iodide
Lipopolysaccharide

Virtual Reality Exposure Therapy Integration

Yohimbine hydrochloride has been investigated as a pharmacological agent to potentially enhance the efficacy of psychotherapeutic interventions, specifically Virtual Reality Exposure Therapy (VRET). The primary hypothesis is that by elevating norepinephrine levels, yohimbine hydrochloride may facilitate fear extinction and enhance emotional memory consolidation during exposure sessions. nih.govnih.govresearchgate.net VRET provides a controlled and immersive environment for patients to confront feared stimuli, a process procedurally similar to the extinction of conditioned fears. clinicaltrials.govclinicaltrials.gov

Research in this area has explored combining VRET with yohimbine hydrochloride for specific phobias, such as fear of flying. nih.govclinicaltrials.govresearchgate.net In a randomized, placebo-controlled trial, participants with a fear of flying were administered either yohimbine hydrochloride or a placebo before undergoing four sessions of VRET. nih.govresearchgate.net While the manipulation of noradrenaline activity was successful, as confirmed by elevated salivary α-amylase levels in the yohimbine group, the study found no evidence that yohimbine hydrochloride enhanced the therapeutic outcome compared to the placebo. nih.govresearchgate.net Both groups showed significant improvement in anxiety measures, suggesting that VRET was effective independently of the drug condition. nih.govresearchgate.net

Another controlled trial compared the effects of VRET combined with yohimbine hydrochloride, propranolol, or a placebo for specific phobias. nih.gov This study also found a significant improvement in phobia symptoms over time across all groups, but no significant additional benefit from the administration of yohimbine hydrochloride. nih.gov These findings suggest that while the theoretical basis for using yohimbine to augment exposure therapy is plausible, current clinical evidence in the context of VRET for specific phobias does not consistently support its efficacy. nih.govnih.gov

Table 1: Selected Studies on Yohimbine Hydrochloride and VRET

Study Focus Participant Group Intervention Key Findings
Fear of Flying nih.govresearchgate.net 67 participants with fear of flying 4 sessions of VRET with either Yohimbine HCl or placebo Both groups improved significantly; no evidence that Yohimbine HCl enhanced outcomes.
Specific Phobia nih.gov 56 participants with specific phobia 3 sessions of VRET with Yohimbine HCl, Propranolol, or placebo Significant improvement over time in all groups; no significant interaction effects found for the drug conditions.

Advanced Research Techniques and Biomarker Assessment

Neuroimaging (e.g., Positron Emission Tomography for Cerebral Blood Flow)

Advanced neuroimaging techniques, particularly Positron Emission Tomography (PET), have been employed to investigate the acute effects of yohimbine hydrochloride on central nervous system function. nih.govresearchgate.net PET scans allow for the quantitative assessment of physiological processes, including cerebral blood flow (CBF), providing insights into the neural circuits modulated by the compound.

In a study involving healthy human subjects, PET was used to measure changes in CBF after intravenous administration of yohimbine. nih.gov The results demonstrated a significant decrease in whole-brain absolute CBF. nih.govexamine.com However, regional analyses revealed a more complex pattern. After normalization to whole-brain CBF, significant increases were observed in the medial frontal cortex, thalamus, insular cortex, and cerebellum. nih.govresearchgate.net The change in medial frontal CBF was found to be correlated with increases in subjective anxiety, supporting a link between activity in this region and interoceptive and emotional processes. nih.gov Interestingly, one participant who experienced a panic attack showed an increase in whole-brain CBF, contrasting with the general trend of decrease seen in other subjects. nih.govexamine.com

More recent studies have focused on developing and validating PET tracers like [11C]yohimbine for imaging α2-adrenoceptors directly, which is the primary target of yohimbine hydrochloride. nih.gov This research aims to refine kinetic modeling and establish test-retest reliability to provide a robust tool for quantifying α2-adrenoceptor occupancy in the human brain in vivo. nih.gov

Neurotransmitter and Hormone Profiling (e.g., Catecholamines)

The primary pharmacological action of yohimbine hydrochloride is the antagonism of α2-adrenergic receptors, which function as presynaptic autoreceptors that inhibit the release of norepinephrine. mdpi.compatsnap.com By blocking these receptors, yohimbine hydrochloride disrupts this negative feedback loop, leading to an increase in the release of norepinephrine into the synaptic cleft and enhanced sympathetic nervous system activity. examine.commdpi.com

This mechanism is consistently supported by neurotransmitter profiling studies in humans, which demonstrate that yohimbine administration leads to elevated plasma levels of catecholamines, specifically norepinephrine and epinephrine. mdpi.comnih.govnih.govnih.gov Studies have shown a significant increase in plasma norepinephrine in both healthy volunteers and hypertensive patients after oral yohimbine. nih.gov In some cases, a trend toward a significant norepinephrine increase was observed even when statistical significance was not fully reached. nih.gov

The impact on other catecholamines, such as dopamine (B1211576), has also been investigated. One study noted that plasma dopamine was significantly increased in healthy subjects treated with yohimbine, but not in hypertensive patients. nih.gov Research has also utilized salivary α-amylase (sAA) as a biomarker to confirm the successful manipulation of noradrenergic activity in clinical trials. nih.govresearchgate.net The elevation in catecholamines is central to many of yohimbine's physiological effects, including increased heart rate and blood pressure. mdpi.comnih.gov

Table 2: Effects of Yohimbine Hydrochloride on Catecholamines

Catecholamine Effect Subject Group Citation
Norepinephrine Significant Increase Healthy Volunteers & Hypertensive Patients nih.gov
Norepinephrine Trend towards Increase Healthy Humans nih.gov
Epinephrine Increase Healthy Males nih.govnih.gov
Dopamine Significant Increase Healthy Volunteers nih.gov

Neurophysiological and Vascular Assessment Techniques

The physiological effects of yohimbine hydrochloride are often assessed using a range of neurophysiological and vascular techniques. Standard monitoring of cardiovascular parameters is common, given the compound's sympathomimetic actions. Techniques include the measurement of heart rate and systolic and diastolic blood pressure, which are typically elevated following administration. nih.govnih.govnih.gov

In research settings, servoplethysmomanometry has been used for continuous monitoring of arterial pressure. nih.gov Beyond basic cardiovascular metrics, studies have examined the compound's effects on regional blood flow and vascular tone. It has been reported that yohimbine may constrict splanchnic (intestinal) vessels, potentially shunting blood toward skeletal muscle and causing hyperemia in those tissues. nih.govmdpi.com This suggests that yohimbine can alter regional hemodynamics. mdpi.com Some research indicates that analogs of yohimbine can increase vascular conductance and blood flow specifically to active skeletal muscle. mdpi.com

Neurophysiological assessments in human studies have also included measuring changes in psychological states such as alertness and anxiety using standardized scales. examine.comnih.gov These subjective measures are often correlated with physiological data, such as changes in cerebral blood flow or catecholamine levels, to link the neurochemical effects of the drug to its impact on cognition and emotion. nih.gov

Future Research Trajectories

Elucidation of Unresolved Physiological Mechanisms

While the primary mechanism of yohimbine hydrochloride as a selective α2-adrenergic receptor antagonist is well-established, the full scope of its physiological actions remains to be fully elucidated. nih.govtandfonline.com The exact mechanisms underlying many of its observed effects are still considered unclear. nih.govtandfonline.com

The precise mechanisms by which yohimbine hydrochloride modulates regional blood flow also require deeper investigation. While PET studies have provided valuable data on cerebral blood flow, the interplay between direct vascular effects and centrally mediated changes in autonomic outflow is complex. nih.govnih.gov Similarly, the compound's influence on substrate metabolism and its potential to alter fuel utilization during different physiological states are areas where more mechanistic work is needed. mdpi.comnih.gov Clarifying these unresolved mechanisms is crucial for a comprehensive understanding of the compound's physiological and potential therapeutic effects.

Development of Analogues with Improved Pharmacological Profiles

The development of analogues of yohimbine hydrochloride has been a key area of research, aimed at enhancing its therapeutic potential by improving its pharmacological profile. The primary focus has been on increasing selectivity for specific receptor subtypes, which could lead to more targeted therapeutic effects and a reduction in unwanted side effects.

Researchers have synthesized and evaluated a series of yohimbine derivatives to explore their binding affinity for various receptors. For instance, studies on derivatives targeting human α2C-adrenergic receptors have shown that modifications to the linker in these compounds can significantly affect their binding potencies. researchgate.net One particular amino ester of yohimbic acid, designated as compound 4n, demonstrated a 6-fold higher selectivity for the ADRA1A receptor and a 25-fold higher selectivity for the ADRA2B receptor when compared to the parent compound, yohimbine. mdpi.com This increased selectivity makes such analogues promising candidates for more targeted therapeutic interventions. wikipedia.org

Structure-activity relationship (SAR) studies have been instrumental in guiding the development of these new compounds. By systematically altering the chemical structure of yohimbine and its related analogues, researchers have been able to identify key structural features that determine their potency and selectivity in blocking alpha-1 and alpha-2 adrenoceptors. nih.gov These studies have provided valuable insights into the molecular interactions between the compounds and their receptor targets, paving the way for the rational design of new analogues with improved properties.

Beyond adrenergic receptors, the cytotoxic potential of yohimbine analogues has also been an area of investigation. Synthetic derivatives of the yohimbine framework have been evaluated for their ability to inhibit the proliferation of cancer cell lines. nih.govmdpi.com This line of research opens up the possibility of developing yohimbine-based compounds for applications in oncology. The synthesis of conformationally liberated yohimbine analogues, which lack the rigid ethylene (B1197577) linkage of the original molecule, represents a novel approach to creating derivatives with potentially new biological activities. nih.govmedchemexpress.com

The table below summarizes the pharmacological profiles of selected yohimbine analogues compared to the parent compound.

CompoundTarget Receptor(s)Key Findings
Yohimbine α2-adrenergic receptor (pan-subtype antagonist)Non-selective, used as a reference compound. nih.gov
Compound 5 (derivative) Human α2C-adrenergic receptorHigher binding affinity than yohimbine. researchgate.net
Amino ester 4n ADRA2A antagonist6-fold higher ADRA1A/ADRA2A selectivity and 25-fold higher ADRA2B/ADRA2A selectivity compared to yohimbine. mdpi.com
Yohimbine Analogues (general) α1- and α2-adrenoceptorsPotency is influenced by structural modifications. nih.gov
De-rigidified Yohimbine Analogues Cancer cell linesExhibit cytotoxic activity. nih.govmdpi.com

Genetic and Individual Variability Investigations

Significant inter-individual variability in the clinical effects of yohimbine hydrochloride has been observed, and research has increasingly pointed towards genetic factors as a key determinant of this variation. nih.gov The metabolism of yohimbine is primarily carried out by cytochrome P450 enzymes, with CYP2D6 and CYP3A4 playing crucial roles. nih.gov

Pharmacogenetic studies have revealed that polymorphisms in the genes encoding these enzymes can lead to substantial differences in how individuals process and respond to yohimbine. Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), and ultrarapid metabolizers (UM), based on their genetic makeup.

For instance, individuals who are poor metabolizers of yohimbine due to their CYP2D6 and CYP3A4 genotypes have been shown to have a greater increase in plasma noradrenaline levels compared to extensive metabolizers. nih.gov This can lead to more pronounced physiological effects, such as a greater impact on blood pressure and heart rate. tandfonline.com The clearance of yohimbine is highly dependent on the CYP2D6 genotype, with studies showing a more than fivefold reduction in clearance in individuals with lower CYP2D6 activity. nih.govresearchgate.net This variability in clearance can result in a wide range of plasma concentrations of the drug, even when the same dose is administered. researchgate.net

The table below illustrates the impact of CYP2D6 genotype on yohimbine pharmacokinetics.

CYP2D6 Metabolizer PhenotypeYohimbine ClearancePlasma Noradrenaline LevelsPotential Clinical Implications
Poor Metabolizers (PM) Significantly reducedGreater increaseIncreased risk of adverse effects due to higher drug exposure.
Extensive Metabolizers (EM) NormalModerate increaseStandard response to the drug is expected.

This genetic variability in metabolism is a critical consideration in clinical settings, as it can explain why some individuals experience significant side effects while others tolerate the drug well. Understanding an individual's pharmacogenetic profile could help in tailoring the dosage to maximize efficacy and minimize adverse reactions. The high interindividual variation in yohimbine's bioavailability, which can range from 10% to 90%, is also likely influenced by these genetic differences in metabolic pathways. mdpi.com

Long-Term Efficacy and Safety Assessments

The long-term efficacy and safety of yohimbine hydrochloride have been primarily evaluated in the context of its use for erectile dysfunction (ED). Several clinical trials and meta-analyses have provided insights into its performance over extended periods.

A double-blind, placebo-controlled clinical trial involving patients with nonorganic erectile dysfunction administered 30 mg of yohimbine hydrochloride daily for eight weeks. The study found yohimbine to be significantly more effective than placebo, with a response rate of 71% compared to 45% for the placebo group. nih.gov Importantly, the drug was well-tolerated, with most adverse experiences being mild and only 7% of patients rating the tolerability as fair or poor. No serious adverse events were reported during this eight-week period. nih.gov

Systematic reviews and meta-analyses of randomized clinical trials have consistently shown that yohimbine is superior to placebo in the treatment of erectile dysfunction. auajournals.orgnih.gov These analyses, which include multiple studies with varying durations, indicate that serious adverse reactions are infrequent and reversible. auajournals.org One review of seven controlled studies highlighted that yohimbine could be an effective therapy, with a notable percentage of patients experiencing improvements in erectile function. mdpi.com

While these studies suggest a favorable safety profile for yohimbine in the treatment of ED over several weeks to months, it is important to note that the long-term effects beyond this timeframe have not been as extensively studied. The most frequently observed side effects at therapeutic doses are generally mild and include anxiety, nervousness, insomnia, increased heart rate, and elevated blood pressure. mdpi.compatsnap.com These effects are often dose-dependent. mdpi.com

The table below summarizes findings from long-term efficacy and safety assessments of yohimbine for erectile dysfunction.

Study TypeDurationKey Efficacy FindingsKey Safety Findings
Double-blind, placebo-controlled trial 8 weeks71% response rate (vs. 45% for placebo) in nonorganic ED. nih.govWell-tolerated; most adverse events were mild; no serious adverse events. nih.gov
Systematic review and meta-analysis Various durationsSuperior to placebo for erectile dysfunction. auajournals.orgnih.govInfrequent and reversible serious adverse reactions. auajournals.org
Review of seven controlled studies Various durationsEffective therapy with partial or full improvement in a significant number of patients. mdpi.comGenerally well-tolerated with mild, dose-dependent side effects. mdpi.com

Novel Therapeutic Target Exploration

Beyond its well-established role as an α2-adrenergic receptor antagonist, recent research has begun to explore novel therapeutic targets for yohimbine hydrochloride and its analogues, particularly in the field of oncology. This exploration is driven by the understanding that G-protein coupled receptors (GPCRs), the family to which adrenergic receptors belong, are implicated in the development and progression of various cancers. researchgate.netnih.gov

Studies have shown that yohimbine can inhibit several cancer-related GPCRs, including the α-2B adrenergic receptor, dopamine D2B receptor, and hydroxytryptamine receptors. mdpi.comnih.gov This multi-faceted targeting of cancer-related GPCRs suggests that yohimbine could have potential as a broad-spectrum anticancer agent. mdpi.com

Furthermore, synthetic, ring-distorted analogues of yohimbine have been developed and screened against a panel of cancer-relevant GPCRs. researchgate.net These studies have identified analogues with reprogrammed activities, demonstrating selective antagonistic effects against specific receptors that are known to be upregulated in hypoxic cellular environments characteristic of many tumors. researchgate.net For example, the yohimbine analog Y7g exhibited selective antagonistic activities against AVPR2 and OXTR. researchgate.net Another analog, Y1f, showed antagonistic activity against several chemokine receptors and the serotonin (B10506) receptor HTR2C, which are expressed in different cancers. nih.gov

The anticancer potential of yohimbine has also been investigated in preclinical models. Research has demonstrated yohimbine's ability to induce a dose-dependent increase in cytotoxicity in drug-resistant oral cancer cell lines. nih.gov The proposed mechanisms of action include the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of the mitochondrial membrane potential. nih.govresearchgate.net

The table below highlights some of the novel therapeutic targets being explored for yohimbine and its analogues.

Compound/AnalogueNovel Therapeutic Target(s)Potential Therapeutic Application
Yohimbine α-2B adrenergic receptor, dopamine D2B receptor, hydroxytryptamine receptorsBroad-spectrum anticancer agent. mdpi.comnih.gov
Yohimbine Drug-resistant oral cancer cellsRepurposed as an anticancer agent. nih.gov
Y7g (Yohimbine analogue) AVPR2, OXTRCancer therapy, particularly in hypoxic tumors. researchgate.net
Y1f (Yohimbine analogue) CCR3, CCR8, CX3CR1, CXCR4, HTR2CCancer therapy targeting specific chemokine and serotonin receptors. nih.gov

This emerging body of research suggests that the therapeutic applications of yohimbine hydrochloride may extend beyond its current uses, with oncology being a particularly promising area for future investigation.

Q & A

Q. What validated analytical methods are recommended for quantifying Yohimbine Hydrochloride in pharmaceutical preparations?

A high-performance thin-layer chromatography (HPTLC) method is widely used due to its simplicity and reproducibility. The method employs silica gel plates with a mobile phase of chloroform:methanol:ammonia (97:3:0.2), achieving linearity in the range of 80–1000 ng/spot (R² = 0.9965). System and method precision (RSD < 2%) are validated per ICH guidelines, with accuracy confirmed via spiking experiments (average recovery >95%) .

Q. How can researchers ensure the purity of Yohimbine Hydrochloride in laboratory settings?

USP 35 guidelines specify impurity thresholds (≤1.0% for individual impurities, ≤2.0% total). Analytical techniques like HPLC or HPTLC should be coupled with USP reference standards. For example, UV detection at 272 nm with a mobile phase of water and phosphate buffers is used for assay validation .

Q. What are the primary pharmacological mechanisms of Yohimbine Hydrochloride in preclinical models?

Yohimbine acts as a selective α2-adrenergic receptor antagonist, increasing noradrenergic activity. In aged male rats, it reduces latency time and enhances mounting behavior, validated through mating tests and meta-analyses of erectile function studies .

Q. What safety protocols are critical for handling Yohimbine Hydrochloride in laboratories?

Follow OSHA HCS guidelines: use personal protective equipment (PPE), store in ventilated areas, and dispose of waste per local regulations. Acute exposure requires immediate decontamination (e.g., skin washing, respiratory support) .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes of Yohimbine Hydrochloride?

Meta-analyses of double-blind studies show Yohimbine’s efficacy in animal models (e.g., increased copulatory behavior in rats) but inconsistent human results. Methodological factors (e.g., dosage variability, placebo effects) and neurobiological subgroups (noradrenergic vs. serotonergic sensitization in PTSD patients) must be analyzed .

Q. What experimental designs are optimal for studying Yohimbine’s neurobiological effects in human subjects?

Randomized, double-blind crossover studies with IV infusions (e.g., 0.4 mg/kg Yohimbine vs. saline) are effective. Behavioral outcomes (panic attacks, anxiety scores) and cardiovascular metrics (blood pressure) should be measured at multiple timepoints, as demonstrated in PTSD research .

Q. How can macroporous resins improve the purification of Yohimbine Hydrochloride from plant extracts?

D101 resin under static conditions (pH 2–3, 50% ethanol elution) increases purity 4–5×. Dynamic adsorption parameters include a flow rate of 4.0 mL/min and sample concentration of 1.0 mg/mL, validated via HPTLC and NMR .

Q. What kinetic models best describe Yohimbine Hydrochloride adsorption in purification processes?

Pseudo-second-order kinetics (R² > 0.99) are superior to pseudo-first-order models. Liquid film diffusion is rate-limiting, with effective diffusion coefficients (D) ranging from 2.755 × 10⁻¹¹ to 3.017 × 10⁻¹¹ m²/s, dependent on initial concentration (100–300 mg/L) .

Q. How can researchers validate Yohimbine Hydrochloride quantification in complex matrices like dietary supplements?

Use HPTLC to distinguish Yohimbine from co-extracted alkaloids (e.g., in powdered yohimbe bark). Linearity, LOD (5 ng/spot), and LOQ (40 ng/spot) must be established, with recovery tests spiked at 80–120% of nominal concentrations .

Q. What ethical considerations apply to human studies involving Yohimbine Hydrochloride?

Protocols must detail participant selection (e.g., exclusion of hypertensive patients), informed consent, and adverse event reporting. Reference FDA guidelines for off-label use and IRB approvals, especially in PTSD or anxiety-related trials .

Methodological Tables

Table 1. HPTLC Validation Parameters for Yohimbine Hydrochloride

ParameterValue/RangeReference
Linearity (R²)0.9965
Precision (RSD%)≤1.93
Recovery (%)95–105
LOD/LOQ (ng/spot)5 / 40

Table 2. Key Adsorption Parameters for D101 Resin Purification

ParameterValueReference
Optimal pH2–3
Eluent50% ethanol
Flow Rate (mL/min)4.0
Purity Improvement4–5×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fauwolscine, hydrochloride
Reactant of Route 2
Reactant of Route 2
Fauwolscine, hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.